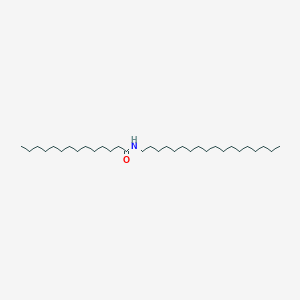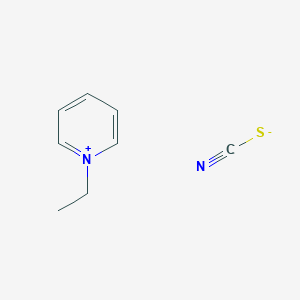phosphanium bromide CAS No. 51953-09-4](/img/structure/B14654256.png)
[4-(2-Oxocyclohexyl)butyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxocyclohexyl)butylphosphanium bromide: is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly as phase-transfer catalysts and reagents in various chemical reactions. The structure of this compound includes a triphenylphosphine moiety attached to a butyl chain, which is further connected to a cyclohexanone group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxocyclohexyl)butylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromobutyl cyclohexanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
化学反応の分析
Types of Reactions: 4-(2-Oxocyclohexyl)butylphosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 4-(2-Oxocyclohexyl)butylphosphanium bromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases and enhancing reaction rates.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, 4-(2-Oxocyclohexyl)butylphosphanium bromide may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its role as a catalyst in various chemical processes makes it valuable in manufacturing applications.
作用機序
The mechanism of action of 4-(2-Oxocyclohexyl)butylphosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphine moiety can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the compound’s structure allows it to participate in redox reactions, influencing the activity of enzymes and other proteins. The cyclohexanone group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction and other transformations.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar applications in phase-transfer catalysis.
Cyclohexyltriphenylphosphonium bromide: A compound with a similar structure but different substituents, leading to variations in reactivity and applications.
Uniqueness: 4-(2-Oxocyclohexyl)butylphosphanium bromide is unique due to the presence of the cyclohexanone group, which imparts distinct chemical properties and reactivity. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with other phosphonium salts.
特性
CAS番号 |
51953-09-4 |
|---|---|
分子式 |
C28H32BrOP |
分子量 |
495.4 g/mol |
IUPAC名 |
4-(2-oxocyclohexyl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H32OP.BrH/c29-28-22-11-10-14-24(28)15-12-13-23-30(25-16-4-1-5-17-25,26-18-6-2-7-19-26)27-20-8-3-9-21-27;/h1-9,16-21,24H,10-15,22-23H2;1H/q+1;/p-1 |
InChIキー |
DZWAKCGVXLXWRA-UHFFFAOYSA-M |
正規SMILES |
C1CCC(=O)C(C1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


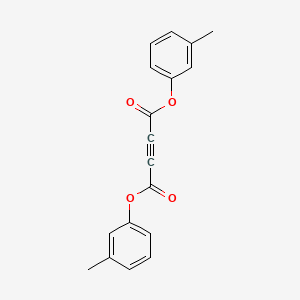
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
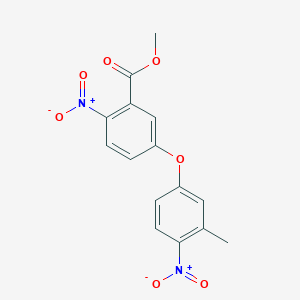
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
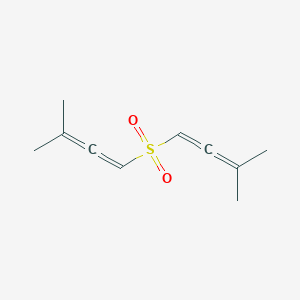
![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)
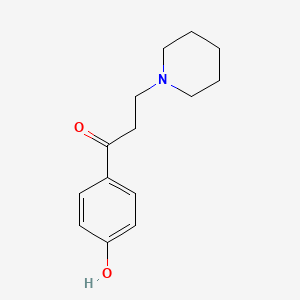
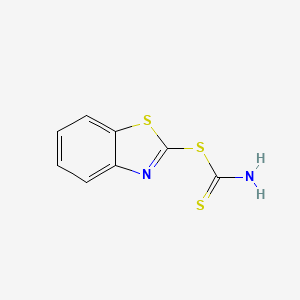
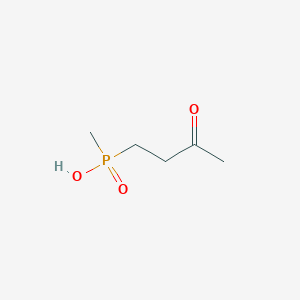
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
